2-Butoxy-1,5-dichloro-3-fluorobenzene

Description

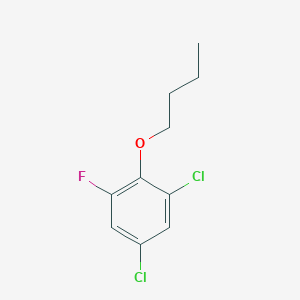

2-Butoxy-1,5-dichloro-3-fluorobenzene (C₁₀H₁₁Cl₂FO) is a substituted benzene derivative featuring a butoxy group (-OC₄H₉) at position 2, chlorine atoms at positions 1 and 5, and a fluorine atom at position 2. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties imparted by the combination of halogens and an ether substituent.

Properties

IUPAC Name |

2-butoxy-1,5-dichloro-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2FO/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGQKNVXVFCHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-1,5-dichloro-3-fluorobenzene typically involves the reaction of 1,5-dichloro-3-fluorobenzene with butanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-1,5-dichloro-3-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

2-Butoxy-1,5-dichloro-3-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Butoxy-1,5-dichloro-3-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The following table summarizes key structural and functional differences between 2-Butoxy-1,5-dichloro-3-fluorobenzene and related halogenated benzene derivatives:

| Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Molecular Weight (g/mol) | CAS RN |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₁Cl₂FO | 1-Cl, 2-OButyl, 3-F, 5-Cl | Ether, Halogens | ~237.1 | Not available |

| 1-Bromo-2,5-dichloro-3-fluorobenzene | C₆H₂BrCl₂F | 1-Br, 2-Cl, 3-F, 5-Cl | Halogens (Br, Cl, F) | 243.88 | 202865-57-4 |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | C₆H₂BrCl₂F | 1-Cl, 2-F, 3-Cl, 5-Br | Halogens (Br, Cl, F) | 243.88 | 17318-08-0 |

| 2-(Bromomethyl)-1,5-dichloro-3-fluorobenzene | C₇H₄BrCl₂F | 1-Cl, 3-F, 5-Cl, 2-CH₂Br | Benzyl bromide, Halogens | 268.37 | 119018952 (CID) |

Key Observations :

- Electronic Effects : The electron-donating nature of the butoxy group (via oxygen’s lone pairs) contrasts with the electron-withdrawing effects of bromine or benzyl bromide, altering the aromatic ring’s reactivity toward electrophilic substitution .

- Lipophilicity: The butoxy group increases logP (octanol-water partition coefficient) compared to brominated analogs, suggesting enhanced membrane permeability in biological systems .

Physical and Spectroscopic Data

- Boiling Point : Expected to be higher than brominated analogs (e.g., 1-Bromo-2,5-dichloro-3-fluorobenzene, b.p. ~210°C) due to increased molecular weight and van der Waals interactions from the butoxy chain.

- NMR Shifts : The fluorine atom at position 3 would deshield neighboring protons, similar to 5-Bromo-1,3-dichloro-2-fluorobenzene, which exhibits ¹⁹F NMR shifts near -110 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.